An In-depth Technical Guide on the Chemical Properties of 9-Methylacridine-4-carboxylic Acid and its Congeners
An In-depth Technical Guide on the Chemical Properties of 9-Methylacridine-4-carboxylic Acid and its Congeners
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 9-Methylacridine-4-carboxylic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized parent compound, 9-methylacridine, and the established chemical principles of acridine derivatives and carboxylic acids.
Core Chemical Properties
9-Methylacridine: A Well-Characterized Precursor
9-Methylacridine is a key intermediate and a foundational compound for understanding its derivatives.[1] Its chemical and physical properties are well-documented.
Table 1: Physicochemical Properties of 9-Methylacridine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₁N | [2][3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| CAS Number | 611-64-3 | [3] |
| Appearance | Pale yellow to brownish solid; greenish-brown needles | [4] |
| Melting Point | 114-119 °C | [4] |
| Boiling Point | ~319.47 °C (estimate) | [2] |
| Solubility | Moderately soluble in ethanol and acetone; limited solubility in water. | |
| pKa | 6.68 ± 0.10 (Predicted) | [2] |
Predicted Properties of 9-Methylacridine-4-carboxylic acid
The introduction of a carboxylic acid group at the 4-position of the 9-methylacridine scaffold is expected to significantly alter its physicochemical properties.
Table 2: Predicted Physicochemical Properties of 9-Methylacridine-4-carboxylic acid
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₅H₁₁NO₂ | Addition of a COOH group to C₁₄H₁₁N, with loss of one H. |
| Molecular Weight | 237.25 g/mol | Based on the molecular formula.[5] |
| Appearance | Likely a crystalline solid | Carboxylic acids are typically crystalline solids. |
| Melting Point | > 200 °C | The addition of a polar carboxylic acid group generally increases the melting point due to enhanced intermolecular hydrogen bonding. |
| Solubility | Poorly soluble in water and non-polar organic solvents; soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). | The carboxylic acid group increases polarity but the large aromatic system maintains low water solubility. It will deprotonate in basic solutions to form a soluble carboxylate salt. |
| pKa | ~3-5 | The electron-withdrawing nature of the acridine ring system will likely make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). |
Spectroscopic Characteristics
The structural features of 9-Methylacridine-4-carboxylic acid would give rise to a unique spectroscopic fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions.[6][7][8][9]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][10] This broadness is a key identifying feature.[6][7][9]
-
C=O Stretch: A sharp and intense absorption band is predicted between 1710 and 1760 cm⁻¹.[6][8] Conjugation with the aromatic acridine ring would likely shift this peak to the lower end of the range (~1710 cm⁻¹).[8]
-
C-O Stretch: A moderate absorption is expected in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: Absorptions characteristic of the acridine ring system will also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-13 ppm region, which is highly characteristic of a carboxylic acid proton.[10][11][12]
-
Aromatic Protons: A complex pattern of signals for the protons on the acridine ring will appear in the aromatic region (typically 7.0-9.0 ppm).
-
Methyl Protons (-CH₃): A singlet for the methyl group at the 9-position is expected, likely in the 2.5-3.0 ppm range.[2]
-
-
¹³C NMR:
Mass Spectrometry (MS)
In electron ionization mass spectrometry, aromatic carboxylic acids typically show a prominent molecular ion peak.[13] Characteristic fragmentation patterns would include the loss of:
Experimental Protocols
While a specific protocol for 9-Methylacridine-4-carboxylic acid is not available, its synthesis would likely involve a multi-step process. A plausible synthetic route could involve the oxidation of 9-methylacridine. A patent describes a general method for the oxidation of 9-methylacridine to acridine-9-carboxylic acid, which could potentially be adapted.[15]
Alternatively, the construction of the acridine ring system with the desired substituents is a common strategy. The Bernthsen acridine synthesis is a classical method for preparing 9-substituted acridines.[16]
Example Protocol: Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine[16]
This protocol details the synthesis of the precursor, 9-methylacridine, and illustrates a common method for forming the acridine core.
Materials:
-
Diphenylamine
-
Acetic acid
-
Zinc chloride (ZnCl₂)
-
Ethyl acetate
-
Aqueous ammonia (28%)
-
Magnesium sulfate
Procedure:
-
Mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and ZnCl₂ (8.0 mmol) in a test tube suitable for microwave synthesis.
-
Irradiate the mixture with a 200 W microwave (2.45 GHz) at 200-210 °C for approximately 5 minutes. The reaction temperature should be monitored and regulated by intermittent irradiation.
-
After the reaction, allow the mixture to cool. Add 4 ml of 28% aqueous ammonia and stir.
-
Filter the resulting slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
Dry the ethyl acetate extract over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The crude 9-methylacridine can be further purified by silica gel column chromatography.
Visualizations
Synthetic Workflow
The Bernthsen reaction provides a general route to 9-substituted acridines.
Caption: General workflow for the Bernthsen synthesis of 9-substituted acridines.
Biological Signaling Pathway: DNA Intercalation
Acridine derivatives are well-known for their ability to intercalate into DNA, a mechanism that contributes to their biological activities, including anticancer properties.[17][18][19] This interaction can inhibit DNA replication and transcription, ultimately leading to cell death.[20]
Caption: Mechanism of action for acridine derivatives via DNA intercalation.
Biological and Pharmacological Relevance
Acridine derivatives exhibit a wide range of biological activities, making them a significant class of compounds in medicinal chemistry.[17][21]
-
Anticancer Activity: The planar aromatic structure of acridines allows them to act as DNA intercalating agents, which can inhibit topoisomerase and telomerase enzymes.[17] This is a primary mechanism for their antitumor effects.[22] Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been investigated in clinical studies.[17][23]
-
Antimicrobial and Antiviral Properties: Various acridine derivatives have been developed as antibacterial, antimalarial, and antiviral drugs.[17][21] Their ability to bind to DNA can be harnessed to inactivate the genomes of pathogens.[17]
-
Other Activities: Acridines have also shown anti-inflammatory, antiparasitic, and acetylcholinesterase inhibitory activities.[17]
The addition of a carboxylic acid group, as in 9-Methylacridine-4-carboxylic acid, could modulate these activities by altering the compound's solubility, cell permeability, and binding interactions with biological targets.
Conclusion
While 9-Methylacridine-4-carboxylic acid remains a compound with limited specific characterization in the available literature, this guide provides a robust framework for understanding its likely chemical properties and biological potential. By leveraging the extensive knowledge of the 9-methylacridine core and the predictable influence of the carboxylic acid moiety, researchers can formulate hypotheses and design experiments to further explore this and related molecules. The rich history of acridine derivatives in medicine suggests that novel analogues continue to be a promising area for the development of new therapeutic agents.
References
- 1. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum [chemicalbook.com]
- 3. Acridine, 9-methyl- [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. 1-Methylacridine-9-carboxylic acid | C15H11NO2 | CID 19693498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
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- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. ojs.wiserpub.com [ojs.wiserpub.com]
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- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
